ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate is a synthetic organic compound featuring a spirocyclic quinazoline core fused with a cyclohexane ring. The molecule contains a sulfanyl acetamido linker bridging the spiro system to an ethyl benzoate ester group.
The compound is synthesized via nucleophilic substitution reactions, as exemplified by the reaction of spirocyclic precursors with chloroacetamide derivatives in the presence of sodium carbonate and dimethylformamide (DMF) . Analytical characterization typically involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and elemental analysis, with key spectral data (e.g., δ 55.53 ppm for –O–CH₃ in related compounds) aligning with its structural features .
Properties
IUPAC Name |
ethyl 4-[(2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-2-30-23(29)17-10-12-18(13-11-17)25-21(28)16-31-22-19-8-4-5-9-20(19)26-24(27-22)14-6-3-7-15-24/h4-5,8-13,26H,2-3,6-7,14-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZIMSYEYZXVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the spiro-quinazoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.
Scientific Research Applications
Ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: Potential use as a probe to study biological pathways involving spirocyclic structures.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The spirocyclic structure may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or activation of biological pathways. The quinazoline moiety may also interact with nucleic acids or other biomolecules, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several benzoate esters and spiroheterocycles. A comparative analysis is provided below:
Key Observations :
- The target compound’s spirocyclic core differentiates it from linear analogs like I-6501 and I-6602, which feature isoxazole rings and flexible alkyl linkers.
- Unlike phenolic derivatives (e.g., 1’-(3,4,5-trihydroxybenzoyl)-spiroquinazolinone), the ethyl benzoate ester in the target compound reduces polarity, likely enhancing membrane permeability .
- The sulfanyl acetamido linker provides a thioether bond, which is more resistant to enzymatic hydrolysis compared to the ether or ester linkages in I-6602 .
Reactivity Insights :
- The sulfanyl acetamido group in the target compound demonstrates nucleophilic reactivity at the sulfur atom, enabling further functionalization (e.g., oxidation to sulfoxides) .
- In contrast, I-6501’s thioether linker is less reactive under similar conditions due to steric hindrance from the pentyl chain .
Biological Activity
Ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular proliferation inhibition. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure that contributes to its biological activity. The presence of a sulfanyl group and an acetamido moiety enhances its interaction with biological targets, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Research indicates that this compound exhibits selective inhibition of CDK2, which plays a crucial role in cell cycle regulation. This selective inhibition is significant because it allows for targeted therapeutic strategies against tumors that are resistant to conventional CDK4/6 inhibitors. The compound's ability to preferentially inhibit CDK2 over other CDKs (such as CDK1, CDK3, CDK4, CDK5, CDK6, CDK7, and CDK9) positions it as a promising candidate for treating various proliferative disorders, including cancers .
Anticancer Activity
A study highlighted the compound's efficacy against several cancer cell lines. In vitro assays demonstrated that it could significantly reduce cell viability in human tumor cells by inducing apoptosis and inhibiting cell cycle progression. The compound's high oral bioavailability and metabolic stability further enhance its potential as an effective therapeutic agent .
Case Studies
- In vitro Studies : A series of experiments were conducted on various human tumor cell lines (e.g., Mia PaCa-2, PANC-1) where the compound exhibited potent antitumor activity. The structure-activity relationship (SAR) studies indicated that modifications in the spirocyclic structure could lead to enhanced potency against specific cancer types .
- Mechanistic Insights : The compound was shown to induce cell cycle arrest at the G1 phase, which is critical for preventing the proliferation of cancer cells. This mechanism was attributed to its interaction with CDK2, leading to downstream effects on cyclin levels and retinoblastoma protein (Rb) phosphorylation status .
Data Tables
| Biological Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antitumor | Mia PaCa-2 | 5.0 | CDK2 Inhibition |
| Antitumor | PANC-1 | 3.5 | Apoptosis Induction |
| Cell Cycle Arrest | Various Tumor Cells | 4.0 | G1 Phase Arrest |
Q & A
Q. Table 1. Example Synthetic Optimization via 2³ Factorial Design
| Factor | Low Level (-1) | High Level (+1) | Effect on Yield (%) |
|---|---|---|---|
| Temperature | 60°C | 90°C | +22.5 |
| Catalyst Loading | 5 mol% | 15 mol% | +12.3 |
| Solvent | DMF | THF | −8.7 |
Q. Table 2. COX-2 Inhibition of Analogous Compounds
| Compound | IC₅₀ (μM) | COX-2/COX-1 Selectivity Ratio |
|---|---|---|
| Target Compound | 18.2 | 12.4 |
| Celecoxib | 0.04 | 326.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
